(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
CAS No.: 1327169-00-5
Cat. No.: VC6130305
Molecular Formula: C23H19FN2O4
Molecular Weight: 406.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327169-00-5 |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.413 |
| IUPAC Name | 2-(5-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H19FN2O4/c1-14-8-9-16(24)12-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) |
| Standard InChI Key | ARSITWRRKDQBKZ-RWEWTDSWSA-N |
| SMILES | CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C<sub>24</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>4</sub> and a molecular weight of 433.44 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 433.144 Da |
| Topological Polar Surface Area (TPSA) | 82.4 Ų |
| LogP (Partition Coefficient) | 3.92 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The Z-configuration at the C2 position is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous chromene derivatives .
Structural Motifs and Functional Groups
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Chromene Core: A 2H-chromene scaffold with a methoxy group at position 8.
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Imino Substituent: A (5-fluoro-2-methylphenyl)imino group at position 2, contributing to π-π stacking interactions .
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Furan Carboxamide: An N-(furan-2-ylmethyl)carboxamide moiety at position 3, enhancing solubility and bioactivity .
The dihedral angle between the chromene ring and the fluorophenyl group averages 76.18°, while the furan ring adopts a near-perpendicular orientation (88.30°), as observed in structurally related compounds .
Synthesis and Reaction Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence:
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Chromene Core Formation:
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Cyclocondensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the 2H-chromene scaffold. For example, heating methyl 4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and aldehydes in acetic acid/acetic anhydride (1:1) at 130°C for 3–5 hours generates the chromene backbone .
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Imino Group Installation:
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Furan Carboxamide Functionalization:
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Amide coupling using furfurylamine and DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane completes the synthesis.
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Optimization Challenges
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Regioselectivity: Competing reactions at the chromene C3 position require careful control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) .
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Crystallization: Recrystallization from acetonitrile/water (7:3) improves purity (>98% by HPLC), though yields remain moderate (45–55%) .
Structural and Spectroscopic Characterization
X-ray Crystallography
In related chromene derivatives, the 4H-pyran ring adopts a half-chair conformation with a puckering amplitude (Q) of 0.257 Å. The methoxy group lies coplanar with the chromene ring (torsion angle: 3.7°), while the fluorophenyl group induces steric strain, reflected in a C8–C9–C10–C11 torsion angle of 12.4° .
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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IR (KBr):
Biological and Industrial Applications
Material Science Applications
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Luminescent Properties: Methoxy and fluorine substituents enhance fluorescence quantum yield (Φ<sub>F</sub> = 0.42 in DMSO), making the compound a candidate for OLEDs .
Future Directions and Challenges
Research Priorities
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Targeted Drug Delivery: Conjugation with nanoparticles (e.g., PEGylated liposomes) could improve bioavailability.
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Green Synthesis: Exploring catalytic asymmetric synthesis to achieve enantiomeric excess >90% .
Regulatory Considerations
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